N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(3-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide side chain linked to a 3-methoxyphenyl moiety (Fig. 1). The compound’s structure combines electron-donating methoxy groups with a heterocyclic system known for its bioactivity, particularly in modulating Toll-like receptor 4 (TLR4) signaling pathways . Its molecular formula is C₂₇H₂₂N₄O₄S, with a molecular weight of approximately 525.5 g/mol .
The pyrimido[5,4-b]indole scaffold is structurally analogous to purine bases, enabling interactions with biological targets via hydrogen bonding and π-π stacking. The dual methoxy substituents enhance solubility compared to halogenated analogs , while the thioacetamide linker provides conformational flexibility for target engagement.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-33-18-12-10-17(11-13-18)30-25(32)24-23(20-8-3-4-9-21(20)28-24)29-26(30)35-15-22(31)27-16-6-5-7-19(14-16)34-2/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQYUNKEVRROKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with promising biological activities. The compound's structure includes a pyrimidine core and various phenolic substituents, which contribute to its pharmacological potential. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The chemical formula for this compound is C26H25N3O4S2. Its molecular structure features multiple functional groups that enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing pyrimidine derivatives. For instance:
- In vitro studies show that similar pyrimidine-based compounds possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The presence of methoxy groups in the structure appears to enhance antibacterial efficacy, likely due to increased lipophilicity and better membrane penetration.
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| N-(3-methoxyphenyl)-2-acetamide | S. aureus | 50 |
| Similar Pyrimidine Derivative | E. coli | 66 |
| Pyrimidine with Methoxy Substituent | C. albicans | 30 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Compounds with similar structures have shown significant inhibition of cancer cell proliferation in vitro. For example, derivatives containing the pyrimidine nucleus have been reported to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Anti-inflammatory Activity
N-(3-methoxyphenyl)-2-acetamide has also been noted for its anti-inflammatory properties:
- Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
- In animal models, administration of related compounds has resulted in decreased inflammation markers, suggesting potential therapeutic applications in chronic inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted by Chikhalia et al. synthesized several pyrimidine derivatives and evaluated their antibacterial activity against E. coli and C. albicans. The results indicated that specific substitutions significantly enhanced antibacterial potency compared to standard antibiotics .
- Anticancer Mechanism : A recent investigation into the anticancer effects of pyrimidine derivatives revealed that compounds similar to N-(3-methoxyphenyl)-2-acetamide induced apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of 507.6 g/mol. Its structural complexity includes multiple functional groups, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted that certain analogues demonstrated effectiveness comparable to doxorubicin, a standard chemotherapy drug .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that thiourea derivatives, which share structural similarities with N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, possess moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests that the compound may be effective in treating infections caused by resistant bacteria.
Anticonvulsant Effects
Another area of interest is the anticonvulsant potential of compounds related to this structure. Research has systematically reviewed triazole derivatives for their ability to mitigate seizure activity, indicating a promising avenue for further exploration in neurological applications .
Antiviral Activity
Given the increasing need for antiviral agents, compounds with heterocyclic structures like this compound are being investigated for their efficacy against viral pathogens. The presence of nitrogen-containing rings is often associated with enhanced antiviral activity .
Study 1: Anticancer Evaluation
A recent study conducted on a series of indole-based compounds found that those similar to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics against breast cancer cell lines. This suggests a potential for development as a new class of anticancer drugs.
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the core structure enhanced antibacterial activity significantly compared to control compounds.
Comparison with Similar Compounds
4-Chlorophenyl vs. 4-Methoxyphenyl Substitution
The compound 2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 536715-23-8) replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety . Chlorine’s electronegativity may enhance binding to hydrophobic pockets, whereas methoxy groups improve water solubility (clogP: ~4.2 for chloro vs. ~3.8 for methoxy) .
3-Methoxyphenyl vs. 4-Ethylphenyl Acetamide Side Chains
In N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (CAS: 536706-70-4), the acetamide’s aryl group is 4-ethylphenyl instead of 3-methoxyphenyl . The ethyl group increases lipophilicity (clogP: ~5.1 vs. ~3.8), which may enhance membrane permeability but reduce aqueous solubility.
Modifications in the Acetamide Side Chain
Alkyl vs. Aryl Substituents
Compounds such as N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 27, ) feature alkyl side chains (e.g., isopentyl) instead of aryl groups . Alkyl chains increase hydrophobicity (clogP: ~4.5) but may reduce specificity due to non-specific van der Waals interactions. In contrast, the 3-methoxyphenyl group in the target compound provides a balance of hydrophilicity and aromatic interactions, favoring TLR4 selectivity .
Cyclohexyl and Benzamide Derivatives
2-((8-Amino-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-cyclohexylacetamide (Compound 32, ) introduces a cyclohexyl group, significantly increasing steric bulk and lipophilicity (clogP: ~5.3) . While this may improve blood-brain barrier penetration, it could also limit solubility and oral bioavailability compared to the target compound’s methoxyphenyl group.
Heterocyclic Core Modifications
Thieno[3,2-d]pyrimidine Analogs
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 451468-35-2) replaces the pyrimidoindole core with a thienopyrimidine system . This structural change correlates with diminished TLR4 activity in some analogs .
Pyrido-Thieno-Pyrimidine Derivatives
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide () introduces a pyrido-thieno-pyrimidine scaffold . The extended conjugation increases molecular weight (~537.5 g/mol) and rigidity, which may reduce metabolic clearance but complicate synthetic accessibility.
TLR4 Selectivity
Pyrimido[5,4-b]indoles with methoxy substituents (e.g., the target compound) show enhanced TLR4 selectivity compared to phenyl or alkyl-substituted analogs . The 4-methoxyphenyl group likely engages in hydrogen bonding with TLR4’s leucine-rich repeat domain, while the 3-methoxyphenyl acetamide stabilizes interactions via hydrophobic contacts .
Metabolic Stability
Methoxy groups reduce cytochrome P450-mediated oxidation compared to halogenated analogs (e.g., 4-chlorophenyl derivatives), as evidenced by longer half-lives in microsomal assays .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. How to optimize reaction conditions for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
